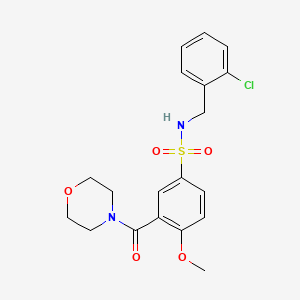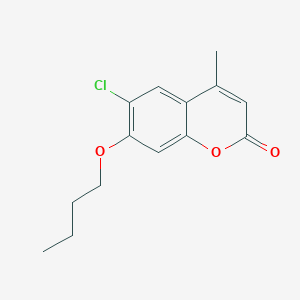![molecular formula C17H19NO5 B4776799 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4776799.png)
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid
Vue d'ensemble
Description
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid, also known as BBOCA, is a bicyclic compound that has been studied for its potential applications in scientific research. BBOCA has a unique chemical structure that makes it an interesting compound for researchers to study.
Mécanisme D'action
The mechanism of action of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid can inhibit the growth and proliferation of cancer cells. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. In addition, 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid in lab experiments is its unique chemical structure, which makes it an interesting compound to study. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been shown to have a number of potential applications in drug delivery and cancer treatment. However, there are also limitations to using 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid in lab experiments. For example, the synthesis method for 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is complex and may not be feasible for all researchers. In addition, the mechanism of action of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid. One area of research could be to further investigate the mechanism of action of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid, in order to better understand its biochemical and physiological effects. Another area of research could be to explore the potential applications of 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid in drug delivery and cancer treatment. In addition, future research could focus on developing more efficient and cost-effective synthesis methods for 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid.
Applications De Recherche Scientifique
3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of drug delivery. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has been used as a carrier for various drugs, allowing for targeted delivery of the drug to specific tissues or cells. 3-[(1,3-benzodioxol-5-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor activity in vitro.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c19-16(18-11-5-6-12-13(7-11)23-8-22-12)14-9-1-3-10(4-2-9)15(14)17(20)21/h5-7,9-10,14-15H,1-4,8H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVDRAKYWORNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4776736.png)

![5-[(2,7-dimethoxy-1-naphthyl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4776745.png)
![3-[2-(3,4-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4776749.png)
![ethyl 1-ethyl-6-({[5-(1-ethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4776755.png)

![2-[(3,4-diethoxyphenyl)acetyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4776777.png)
![tert-butyl 2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B4776780.png)


![N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4776811.png)
![N-(1-methyl-4-piperidinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4776819.png)
